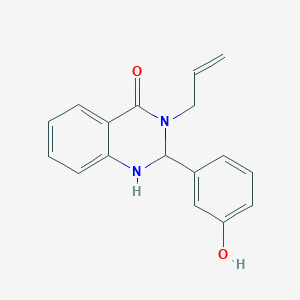
1-(2,4-Difluorophenyl)-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-propan-2-ylurea, also known as Difluoromethylornithine (DFMO), is a synthetic drug that inhibits the enzyme ornithine decarboxylase (ODC). ODC is responsible for the production of polyamines, which are essential for cell growth and proliferation. DFMO has been extensively studied for its potential use in cancer treatment and prevention.
Mechanism of Action
DFMO works by inhibiting the enzyme ODC, which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is often observed in cancer cells. By reducing the levels of polyamines, DFMO can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DFMO has been studied for its potential use in the treatment of other diseases, including parasitic infections and inflammatory bowel disease. DFMO has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the role of polyamines in cell growth and proliferation. However, DFMO also has some limitations. It can be expensive to produce, and its effects can be difficult to measure in some experimental systems.
Future Directions
There are several potential future directions for research on DFMO. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the identification of new targets for DFMO, which could expand its potential uses beyond cancer and other diseases. Finally, there is a need for further research on the long-term effects of DFMO use, particularly in the context of cancer prevention.
Synthesis Methods
DFMO can be synthesized through a multi-step process starting with the reaction of 2,4-difluoroaniline with isobutyraldehyde to form the intermediate 1-(2,4-difluorophenyl)-3-hydroxypropan-2-one. This intermediate is then converted to DFMO through a series of reactions involving the use of various reagents and catalysts.
Scientific Research Applications
DFMO has been studied for its potential use in cancer treatment and prevention. Research has shown that DFMO can inhibit the growth of cancer cells by reducing the levels of polyamines. DFMO has been tested in clinical trials for the treatment of various types of cancer, including colon, prostate, and breast cancer.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-6(2)13-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBYQRXPTOICCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)



![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)


![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)
